Cas no 1993320-85-6 (tert-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate)

tert-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoateは、キラルなアミノ酸エステル誘導体であり、ピリジン環とtert-ブトキシカルボニル基を有する重要な中間体です。この化合物は、(2S)立体配置を有するため、不斉合成や医薬品開発における光学活性化合物の構築に有用です。ピリジン環の配位能とアミノ基の反応性を併せ持ち、金属触媒反応やペプチド修飾への応用が可能です。tert-ブチルエステルは保護基として安定性が高く、酸性条件下での選択的脱保護が容易である点が特徴です。有機溶媒への溶解性に優れ、各種官能基変換の前駆体として利用価値が高い化合物です。

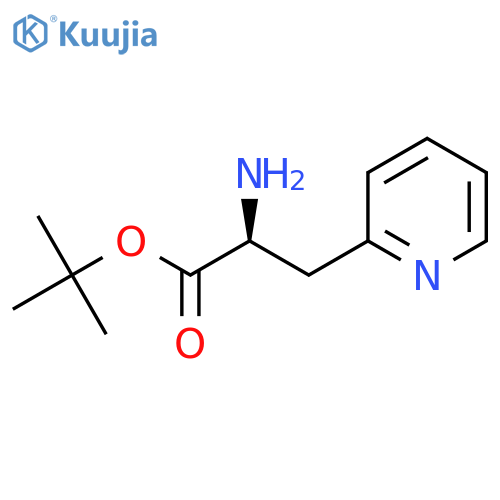

1993320-85-6 structure

商品名:tert-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate

tert-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate 化学的及び物理的性質

名前と識別子

-

- tert-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate

- EN300-19456969

- AKOS026740362

- 1993320-85-6

-

- インチ: 1S/C12H18N2O2/c1-12(2,3)16-11(15)10(13)8-9-6-4-5-7-14-9/h4-7,10H,8,13H2,1-3H3/t10-/m0/s1

- InChIKey: HRTPDOGKUPJXRT-JTQLQIEISA-N

- ほほえんだ: O(C([C@H](CC1C=CC=CN=1)N)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 222.136827821g/mol

- どういたいしつりょう: 222.136827821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 236

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 65.2Ų

tert-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-19456969-1.0g |

tert-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate |

1993320-85-6 | 1g |

$671.0 | 2023-05-25 | ||

| Enamine | EN300-19456969-2.5g |

tert-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate |

1993320-85-6 | 2.5g |

$1063.0 | 2023-09-17 | ||

| Enamine | EN300-19456969-0.5g |

tert-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate |

1993320-85-6 | 0.5g |

$520.0 | 2023-09-17 | ||

| Enamine | EN300-19456969-0.05g |

tert-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate |

1993320-85-6 | 0.05g |

$455.0 | 2023-09-17 | ||

| Enamine | EN300-19456969-5.0g |

tert-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate |

1993320-85-6 | 5g |

$1945.0 | 2023-05-25 | ||

| Enamine | EN300-19456969-5g |

tert-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate |

1993320-85-6 | 5g |

$1572.0 | 2023-09-17 | ||

| Enamine | EN300-19456969-0.25g |

tert-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate |

1993320-85-6 | 0.25g |

$498.0 | 2023-09-17 | ||

| Enamine | EN300-19456969-10.0g |

tert-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate |

1993320-85-6 | 10g |

$2884.0 | 2023-05-25 | ||

| Enamine | EN300-19456969-10g |

tert-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate |

1993320-85-6 | 10g |

$2331.0 | 2023-09-17 | ||

| Enamine | EN300-19456969-0.1g |

tert-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate |

1993320-85-6 | 0.1g |

$476.0 | 2023-09-17 |

tert-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate 関連文献

-

M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

1993320-85-6 (tert-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate) 関連製品

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬